N-Acetyl-1,6-bis-O-(phenylMethyl)-4-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-gl
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Overview
Description
N-Acetyl-1,6-bis-O-(phenylMethyl)-4-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-gl] is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple acetyl and benzyl groups, as well as a deoxy sugar moiety linked to an isoindole derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-1,6-bis-O-(phenylMethyl)-4-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-gl] typically involves multiple steps, starting from readily available precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar moiety are protected using acetyl groups to prevent unwanted reactions.
Formation of Isoindole Derivative: The isoindole derivative is synthesized separately and then coupled with the protected sugar moiety.
Benzylation: The hydroxyl groups are further protected by benzylation to enhance the stability of the intermediate compounds.
Deprotection and Final Coupling: The protective groups are removed, and the final coupling reaction is carried out under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-1,6-bis-O-(phenylMethyl)-4-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-gl] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as converting carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can be used to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-Acetyl-1,6-bis-O-(phenylMethyl)-4-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-gl] has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a precursor for the synthesis of specialized chemicals.
Mechanism of Action
The mechanism of action of N-Acetyl-1,6-bis-O-(phenylMethyl)-4-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-gl] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]cytidine: This compound shares structural similarities but differs in its sugar moiety and functional groups.
1,6-Di-O-acetyl-2-azido-3,4-di-O-benzyl-2-deoxy-α-D-glucopyranose: Another related compound with a different functional group arrangement.
Uniqueness
N-Acetyl-1,6-bis-O-(phenylMethyl)-4-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-gl] is unique due to its specific combination of acetyl, benzyl, and isoindole groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound], covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C46H52N2O17 |
---|---|
Molecular Weight |
904.9 g/mol |
IUPAC Name |
methyl 2-[3-acetamido-5-[4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate |
InChI |
InChI=1S/C46H52N2O17/c1-25(44(55)56-6)60-40-36(47-26(2)49)45(59-22-31-17-11-8-12-18-31)63-34(23-57-21-30-15-9-7-10-16-30)38(40)65-46-37(48-42(53)32-19-13-14-20-33(32)43(48)54)41(62-29(5)52)39(61-28(4)51)35(64-46)24-58-27(3)50/h7-20,25,34-41,45-46H,21-24H2,1-6H3,(H,47,49) |
InChI Key |
QCGGVNRUSHJPPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1C(C(OC(C1OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O)COCC5=CC=CC=C5)OCC6=CC=CC=C6)NC(=O)C |
Origin of Product |
United States |
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